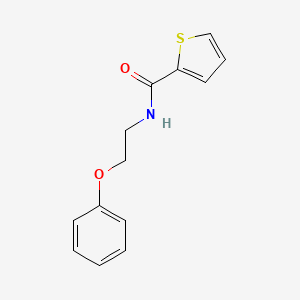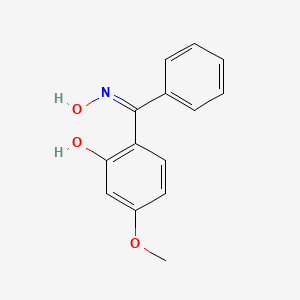![molecular formula C20H19N3O2 B6113746 N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide](/img/structure/B6113746.png)
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known as BMN-673, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.
作用機序
The mechanism of action of N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. BMN-673 is a selective PARP inhibitor that has shown to have a higher potency and specificity than other PARP inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide are mainly related to its inhibition of PARP enzymes. The accumulation of DNA damage due to PARP inhibition leads to the activation of various signaling pathways that ultimately lead to cell death. The physiological effects of BMN-673 are mainly related to its potential in cancer treatment, as it selectively kills cancer cells with a defect in DNA repair mechanisms.
実験室実験の利点と制限
The advantages of using N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide in lab experiments include its high potency and specificity as a PARP inhibitor. This compound has shown promising results in preclinical studies and has the potential to be used in cancer treatment. The limitations of using BMN-673 in lab experiments include its high cost, limited availability, and potential toxicity.
将来の方向性
The future directions for research on N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide include its potential in combination therapy with other cancer treatments, its use in personalized medicine, and its investigation in other diseases related to DNA repair mechanisms. Further studies are also needed to investigate the potential side effects and toxicity of this compound in humans.
Conclusion
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a selective PARP inhibitor that has shown promising results in preclinical studies as a potent cancer treatment. Further research is needed to investigate its potential in combination therapy, personalized medicine, and other diseases related to DNA repair mechanisms.
合成法
The synthesis of N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide involves a multi-step process that includes the reaction of 3-methoxyaniline with benzyl bromide to form N-benzyl-3-methoxyaniline. This intermediate is then reacted with nicotinoyl chloride to form N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide. The final product is obtained after purification through various techniques such as chromatography, recrystallization, and distillation.
科学的研究の応用
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide has various scientific research applications, including its use as a PARP inhibitor. PARP inhibitors have been extensively studied for their potential in cancer treatment, as they are known to selectively kill cancer cells that have a defect in DNA repair mechanisms. BMN-673 has shown promising results in preclinical studies as a potent PARP inhibitor and has also been investigated for its potential in the treatment of breast, ovarian, and prostate cancers.
特性
IUPAC Name |
N-benzyl-2-(3-methoxyanilino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-10-5-9-16(13-17)23-19-18(11-6-12-21-19)20(24)22-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLQDAXOFDYPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B6113669.png)
![(3aS*,6aR*)-N-(2-furylmethyl)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6113674.png)
![7-(2-phenoxybutanoyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6113682.png)
![ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B6113689.png)
![7-(cyclobutylmethyl)-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113691.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)
![4-(3-{[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6113709.png)
![N-(tert-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6113721.png)
![3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6113723.png)

![3-amino-6-ethyl-N-[2-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6113747.png)
![8-bromo-N-(sec-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6113753.png)
![1-[2-({2-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6113757.png)